

Application Notes and Protocols for CDKI-83 in In Vitro Kinase Assays

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Compound of Interest

Compound Name: CDKI-83

Cat. No.: B612266

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Introduction

CDKI-83 is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation and transcription.^{[1][2]} Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.^{[3][4]} **CDKI-83** has demonstrated anti-proliferative activity in human tumor cell lines and can induce apoptosis.^{[1][5]} These application notes provide detailed protocols for utilizing **CDKI-83** in in vitro kinase assays to characterize its inhibitory activity against its primary targets, CDK9 and CDK1.

Mechanism of Action

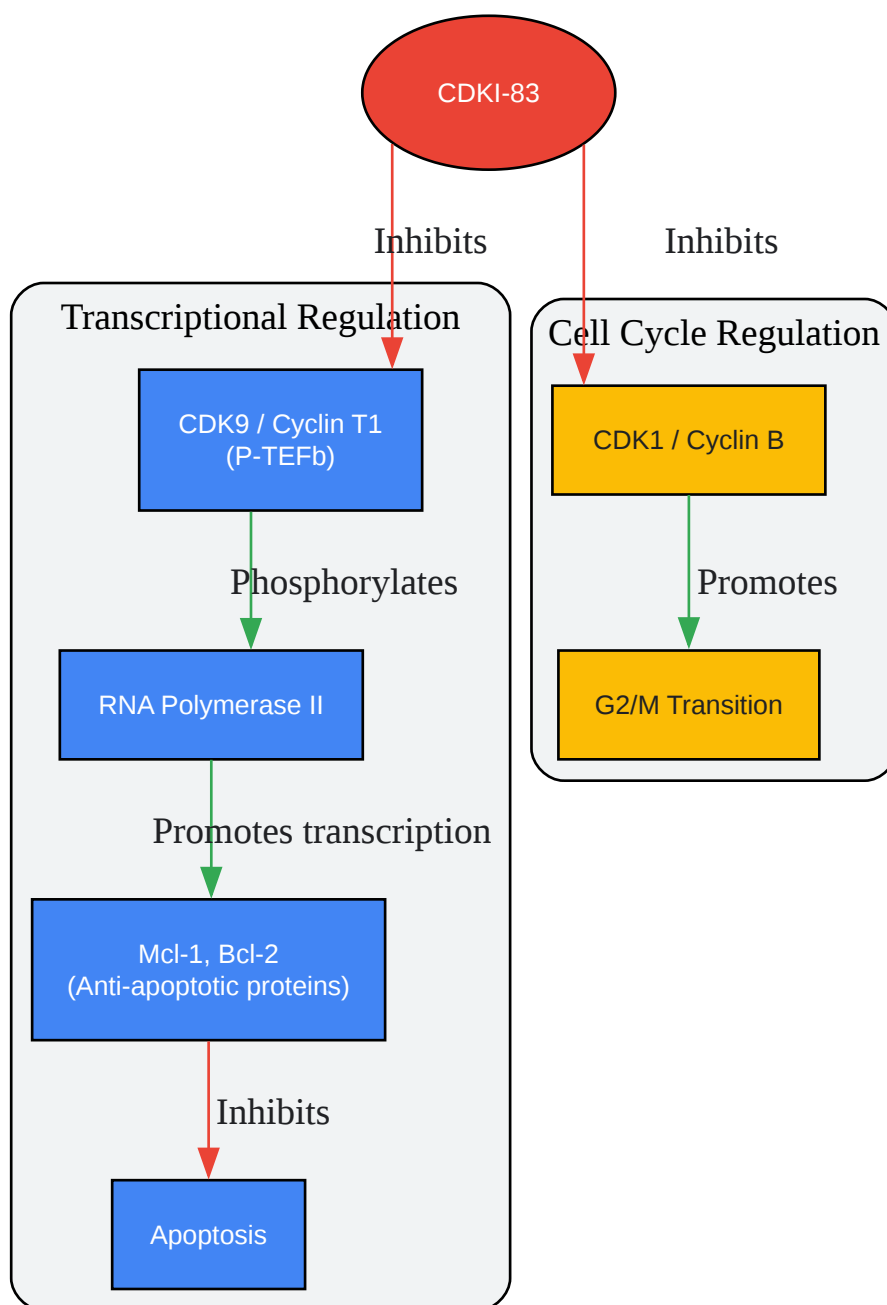
CDKI-83 primarily exerts its anti-cancer effects through the inhibition of CDK9 and CDK1.^{[1][2]}

- **CDK9 Inhibition:** CDK9, in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1 and Bcl-2. By inhibiting CDK9, **CDKI-83** reduces RNAPII phosphorylation, leading to the downregulation of these key survival proteins and subsequent apoptosis.^[1]

- CDK1 Inhibition: CDK1, complexed with Cyclin B, is a master regulator of the G2/M phase transition of the cell cycle. Inhibition of CDK1 by **CDKI-83** leads to a G2/M cell cycle arrest.
[\[1\]](#)

The dual inhibition of both transcriptional and cell cycle CDKs by **CDKI-83** suggests a potent and multi-faceted anti-tumor activity.[\[1\]](#)

Signaling Pathway of Key CDKI-83 Targets



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Caption: Signaling pathways affected by **CDKI-83**.

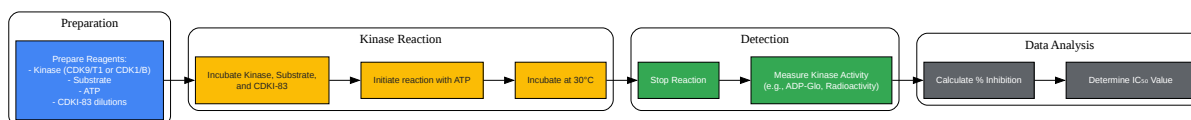
Biochemical Data of CDKI-83

The inhibitory activity of **CDKI-83** against a panel of cyclin-dependent kinases has been determined through in vitro kinase assays.

Kinase Target	K _i (nM)
CDK9/Cyclin T1	21[2]
CDK1/Cyclin B	72[2]
CDK2/Cyclin E	232[2]
CDK4/Cyclin D1	290[2]
CDK7/Cyclin H	405[2]

K_i values are a measure of the inhibitor's binding affinity to the target kinase.

Experimental Workflow for In Vitro Kinase Assay

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